molecular formula C11H11IN2O2 B1506977 Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 885276-44-8

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1506977
CAS No.: 885276-44-8
M. Wt: 330.12 g/mol
InChI Key: PZWDIGOKYCFYMK-UHFFFAOYSA-N
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Description

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Property This compound Basic Imidazo[1,2-a]pyridine Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Molecular Formula C11H11IN2O2 C7H6N2 C11H11IN2O2
Molecular Weight 330.12 g/mol 118.139 g/mol 330.12 g/mol
Chemical Abstracts Service Number 885276-44-8 274-76-0 885276-74-4
Physical State Light Yellow Solid Not specified Not specified
Halogen Position 3-position None 3-position
Methyl Position 8-position None 7-position

Properties

IUPAC Name

ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDIGOKYCFYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722983
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-44-8
Record name Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activities and interactions with various biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives directly influences their reactivity, solubility, and biological activity. Below is a comparative analysis of ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate with analogous compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name R3 R8 Molecular Weight (g/mol) Reactivity Highlights Biological Activity Applications
This compound I CH₃ 318.1 Iodo group enables Suzuki couplings; ester hydrolysis to carboxylic acid Potential CDK inhibitors, antivirals Medicinal chemistry intermediates
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1038393-19-9) H Br 269.1 Bromine as a leaving group for nucleophilic substitutions Not explicitly reported Synthetic intermediates
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Br Cl 303.5 Dual halogen substituents enhance electrophilicity Not reported Halogenated intermediates
Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS 1009378-93-1) I H 288.1 Methyl ester reduces steric hindrance vs. ethyl ester Similar to target compound Drug discovery scaffolds
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate SO₂C₂H₅ H 282.1 Sulfonyl group increases electron-withdrawing character Potential enzyme inhibitors Sulfonamide-based therapeutics

Key Observations :

Halogen Substituents : Iodine (atomic weight ~127) confers higher molecular weight and polarizability compared to bromine (~80) or chlorine (~35.5). This enhances cross-coupling efficiency in metal-catalyzed reactions (e.g., Suzuki-Miyaura) .

Ester vs. Carboxylic Acid : The ethyl ester in the target compound offers synthetic flexibility; hydrolysis yields carboxylic acids (e.g., 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid, CAS 1384429-92-8), which are precursors for amide bond formation in drug candidates .

Biological Activity

Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-tuberculosis properties. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁IN₂O₂. The compound features an iodine atom at the 3-position and an ethyl ester at the 2-carboxylate position, which contribute to its unique biological properties. The structure can be represented as follows:

Ethyl 3 iodo 8 methylimidazo 1 2 a pyridine 2 carboxylate\text{Ethyl 3 iodo 8 methylimidazo 1 2 a pyridine 2 carboxylate}

Anti-Tuberculosis Properties

Research indicates that this compound exhibits promising activity against Mycobacterium tuberculosis, particularly multidrug-resistant strains. Studies have shown minimum inhibitory concentrations (MICs) that suggest effective antimicrobial activity. For example, one study reported MIC values indicating that this compound can inhibit the growth of resistant strains at concentrations lower than those required for many existing anti-tuberculosis drugs.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for bacterial survival. While detailed studies are still required to elucidate these interactions fully, preliminary data suggest that the compound may disrupt metabolic processes within the bacteria.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying biological activities. The following table summarizes some notable analogs:

Compound NameStructureBiological Activity
Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylateC₁₁H₁₂N₂O₂Moderate anti-tuberculosis activity
3-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acidC₁₁H₉IN₂O₂Potential anti-cancer properties
Telacebec (Q203)C₁₃H₁₃N₅OAdvanced clinical trials for tuberculosis

The structural uniqueness of this compound enhances its solubility and bioavailability compared to its analogs, potentially leading to improved therapeutic efficacy against resistant strains.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anti-Tuberculosis Efficacy : A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that this compound showed significant promise in inhibiting Mycobacterium tuberculosis in vitro. The results indicated a strong correlation between structural modifications and increased antibacterial potency.
  • Pharmacokinetics : Another study examined the pharmacokinetic properties of this compound. Preliminary findings suggest favorable absorption and distribution characteristics in animal models, which could translate to effective dosing regimens in humans.
  • Toxicity and Selectivity : Research has also been directed towards understanding the toxicity profile and selectivity of this compound. Initial assessments indicate a relatively low toxicity level when compared to traditional anti-tuberculosis medications, making it a candidate for further development.

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is commonly synthesized via cyclization reactions involving 2-aminopyridines and α-haloketones or α-haloesters. For the target compound, ethyl 2-bromoacetate or ethyl 2-chloroacetate can be reacted with 8-methyl-2-aminopyridine under reflux in an appropriate solvent (e.g., ethanol or acetonitrile) to form ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate as the initial intermediate.

Alternative Synthetic Routes

Patent literature (e.g., EP1491543B1) describes intermediate compounds and methods for synthesizing substituted imidazo[1,2-a]pyridines, which can be adapted for preparing the target compound. These methods include:

  • Using substituted 2-aminopyridines with various alkyl or aryl substituents,
  • Employing halogenation reactions with controlled stoichiometry,
  • Utilizing protecting groups when necessary to prevent undesired side reactions.

These approaches allow for structural diversification and optimization of yields.

Research Findings and Data Summary

Parameter Details
Molecular Formula C10H9IN2O2
Molecular Weight 316.09 g/mol
Key Intermediate Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
Iodination Reagents N-iodosuccinimide (NIS), Iodine monochloride (ICl)
Solvents Dichloromethane, Acetonitrile, Ethanol
Reaction Temperature 0°C to room temperature
Yield Range Typically 60-85% for iodination step (varies with conditions and scale)
Purification Methods Column chromatography, recrystallization

Notes on Reaction Optimization

  • Regioselectivity: The electrophilic iodination step requires careful control to avoid substitution at other ring positions or multiple iodinations.
  • Reaction Time: Prolonged reaction times can lead to decomposition or side products; monitoring by TLC or HPLC is recommended.
  • Scale-Up Considerations: The use of mild iodinating agents and inert atmosphere can improve reproducibility and safety in larger scale preparations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

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